5-ethoxy-2-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol
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Overview
Description
5-ethoxy-2-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol is an organic compound that has garnered attention in scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of an ethoxy group, a methoxyphenoxy group, and a pyrazolyl group attached to a phenol core. These functional groups contribute to its diverse chemical reactivity and potential utility in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-2-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of a hydrazine derivative with an appropriate diketone or β-keto ester under acidic or basic conditions.
Introduction of the Methoxyphenoxy Group: The pyrazole intermediate is then reacted with a methoxyphenol derivative in the presence of a suitable base, such as potassium carbonate, to introduce the methoxyphenoxy group.
Ethoxylation: The final step involves the ethoxylation of the phenol group using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-2-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, using reducing agents like sodium borohydride.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Quinones and related oxidized derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted phenol and pyrazole derivatives.
Scientific Research Applications
5-ethoxy-2-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-ethoxy-2-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-ethoxy-2-(4-(3-methoxyphenoxy)-1H-pyrazol-3-yl)phenol
- 5-ethoxy-2-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)aniline
- 5-ethoxy-2-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)benzoic acid
Uniqueness
Compared to similar compounds, 5-ethoxy-2-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
5-ethoxy-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-4-24-14-8-9-16(17(22)11-14)18-19(12(2)20-21-18)25-15-7-5-6-13(10-15)23-3/h5-11,22H,4H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFDEVAPXVPWPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NNC(=C2OC3=CC=CC(=C3)OC)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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